molecular formula C16H14N2O2S B14125002 4-methyl-N-quinolin-6-ylbenzenesulfonamide

4-methyl-N-quinolin-6-ylbenzenesulfonamide

Cat. No.: B14125002
M. Wt: 298.4 g/mol
InChI Key: OAKHDXJUOUHIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-quinolin-6-ylbenzenesulfonamide is a chemical compound with the molecular formula C16H14N2O2S and a molecular weight of 298.36 It is known for its unique structure, which includes a quinoline ring and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-quinolin-6-ylbenzenesulfonamide typically involves the reaction of 4-methylquinoline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-quinolin-6-ylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonamide and amine derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 4-methyl-N-quinolin-6-ylbenzenesulfonamide involves the oxidation of the sulfonamide group. This process is predominantly diffusion-controlled, with an important adsorptive component. The compound’s interaction with molecular targets and pathways is influenced by its unique structure, which allows it to bind to specific sites on biological molecules .

Comparison with Similar Compounds

4-methyl-N-quinolin-6-ylbenzenesulfonamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

4-methyl-N-quinolin-6-ylbenzenesulfonamide

InChI

InChI=1S/C16H14N2O2S/c1-12-4-7-15(8-5-12)21(19,20)18-14-6-9-16-13(11-14)3-2-10-17-16/h2-11,18H,1H3

InChI Key

OAKHDXJUOUHIBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.